molecular formula C12H13F2N3O B11749845 1-(difluoromethyl)-N-(2-methoxybenzyl)-1H-pyrazol-3-amine

1-(difluoromethyl)-N-(2-methoxybenzyl)-1H-pyrazol-3-amine

Cat. No.: B11749845
M. Wt: 253.25 g/mol
InChI Key: TWRSHHRUPFWSOL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring substituted with a difluoromethyl group and a methoxyphenylmethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as diethyl bromodifluoromethylphosphonate in the presence of a base.

    Attachment of the methoxyphenylmethyl group: This can be accomplished through a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with sodium methoxide or electrophilic substitution with bromine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenylmethyl group can further modulate the compound’s activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine
  • 1-(Difluoromethyl)-N-[(2-chlorophenyl)methyl]-1H-pyrazol-3-amine
  • 1-(Difluoromethyl)-N-[(2-methoxyphenyl)ethyl]-1H-pyrazol-3-amine

Uniqueness

1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the difluoromethyl and methoxyphenylmethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and binding affinity, while the methoxyphenylmethyl group influences its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H13F2N3O/c1-18-10-5-3-2-4-9(10)8-15-11-6-7-17(16-11)12(13)14/h2-7,12H,8H2,1H3,(H,15,16)

InChI Key

TWRSHHRUPFWSOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NN(C=C2)C(F)F

Origin of Product

United States

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